molecular formula C15H20N4OS B12223800 3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12223800
M. Wt: 304.4 g/mol
InChI Key: OXGBJWCJFYMJMT-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a dimethylamino group, a thiadiazole ring, and a benzamide moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors, such as thiosemicarbazide, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine source reacts with a suitable electrophile.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzoyl chloride or a similar benzamide precursor under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles, such as halides, amines, and alkylating agents, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced benzamide derivatives.

Scientific Research Applications

3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride
  • 3-(dimethylamino)-2-methylpropyl chloride hydrochloride
  • 3-(dimethylamino)-5-methyl-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid hydrochloride

Uniqueness

3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and the dimethylamino group imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H20N4OS/c1-10(2)8-13-17-18-15(21-13)16-14(20)11-6-5-7-12(9-11)19(3)4/h5-7,9-10H,8H2,1-4H3,(H,16,18,20)

InChI Key

OXGBJWCJFYMJMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N(C)C

Origin of Product

United States

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